2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene
Description
Overview of Research Trajectories for Alkene-Containing Arenes
Fundamental Chemical Interest in C-C Double Bond Reactivity
The carbon-carbon double bond is one of the most fundamental and versatile functional groups in organic chemistry, serving as a key building block for the construction of complex molecular architectures. The reactivity of the C-C double bond in this compound is of particular interest due to the electronic influence of the ortho-substituted trifluoromethylphenyl group. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly modulate the electron density of the adjacent double bond. This electronic perturbation influences the susceptibility of the alkene to various reactions, including electrophilic additions, cycloadditions, and transition metal-catalyzed transformations.
Research into the reactivity of analogous substituted styrenes and allylic systems provides a framework for understanding the potential transformations of this specific molecule. For instance, the electron-deficient nature of the double bond may render it less reactive towards certain electrophiles compared to electron-rich alkenes, while potentially enhancing its reactivity in reactions involving nucleophilic attack or radical processes. The steric hindrance imposed by the ortho-trifluoromethyl group can also play a crucial role in directing the stereochemical outcome of reactions at the double bond.
Emerging Synthetic Challenges and Opportunities for Fluorinated Systems
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in the synthesis and application of fluorinated compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. However, the synthesis of complex fluorinated molecules presents unique challenges. The high electronegativity of fluorine and the strength of the carbon-fluorine bond often necessitate the development of specialized synthetic methods.
This compound serves as a valuable model system for exploring new synthetic strategies in organofluorine chemistry. The challenges associated with its synthesis, likely involving the introduction of the trifluoromethyl group and the construction of the propene side chain, highlight the need for robust and efficient fluorination and carbon-carbon bond-forming reactions. Conversely, the presence of the trifluoromethyl group opens up opportunities for novel transformations. The unique electronic properties conferred by this group can be harnessed to achieve selective reactions that are not possible with their non-fluorinated counterparts. The development of synthetic routes to and from this compound contributes to the broader toolkit available to organic chemists for the construction of advanced fluorinated materials and bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-8(2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPKYYXGMBTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215322 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-33-1 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Selective Preparation of 2 Methyl 3 2 Trifluoromethyl Phenyl 1 Propene
Retrosynthetic Analysis and Precursor Identification for the 1-Propene Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. wikipedia.org For 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene, this process helps identify logical bond disconnections and key precursors.
The primary disconnection points are the C-C single bond between the phenyl ring and the allylic carbon, and the C=C double bond of the propene unit. This leads to two main retrosynthetic strategies.
Strategy A: Alkene Formation as the Key Step This approach disconnects the double bond, suggesting an olefination reaction. The precursors would be a carbonyl compound and a phosphorus-stabilized nucleophile.
Retron 1: A Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This would involve the reaction of acetone (B3395972) with a (2-trifluoromethyl)benzyl-substituted phosphorus ylide or phosphonate (B1237965).
Strategy B: C-C Bond Formation as the Key Step This strategy involves disconnecting the bond between the aromatic ring and the propene unit, pointing towards cross-coupling reactions.
Retron 2: A Heck or Suzuki-Miyaura cross-coupling reaction. This would couple a (2-trifluoromethyl)phenyl derivative with a suitable 3-carbon alkene precursor.
The formation of the 2-methyl-1-propene (isobutenyl) group is a critical step. Several established methods can be employed:
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons reactions are premier methods for converting aldehydes and ketones into alkenes with high regioselectivity, ensuring the double bond is in the desired position. libretexts.orgmasterorganicchemistry.com
Elimination Reactions: Dehydrohalogenation or dehydration of a suitable precursor can generate the alkene. For instance, an E2 elimination from a tertiary halide or an E1 elimination from a tertiary alcohol can yield the desired 1,1-disubstituted alkene. chemguide.co.uklumenlearning.combits-pilani.ac.in
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Heck reaction can form the alkene by coupling an aryl halide with an alkene. wikipedia.org
The (2-trifluoromethyl)phenyl group is a key structural feature. Precursors containing this unit are commercially available or can be synthesized. Common starting materials include:
2-Bromobenzotrifluoride (B1265661) or 2-Iodobenzotrifluoride: These are ideal substrates for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. wikipedia.orgwikipedia.org
(2-Trifluoromethyl)benzaldehyde: This is a key precursor for olefination reactions like the Wittig or HWE reaction.
(2-Trifluoromethyl)benzyl Halides: These can be used to prepare the necessary phosphonium (B103445) salts for Wittig reactions or phosphonate esters for HWE reactions. wikipedia.org
Development of Novel and Optimized Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be developed and optimized for the preparation of the target molecule.
Olefination reactions provide a direct and reliable method for constructing the alkene moiety.
Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, one plausible route would involve the reaction of acetone with (2-trifluoromethyl)benzyltriphenylphosphonium ylide. The ylide is generated in situ from the corresponding phosphonium salt by treatment with a strong base. wikipedia.orgudel.edu
Step 1: Phosphonium Salt Formation: (2-Trifluoromethyl)benzyl bromide is reacted with triphenylphosphine (B44618) to form (2-trifluoromethyl)benzyltriphenylphosphonium bromide. wikipedia.org
Step 2: Ylide Formation and Olefination: The phosphonium salt is deprotonated with a strong base like n-butyllithium to form the ylide, which then reacts with a suitable ketone, such as 2-phenylpropanal, to yield the target alkene. udel.edu
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion. wikipedia.org This method often offers advantages such as higher E-selectivity for the resulting alkene and easier removal of the phosphate (B84403) byproduct. wikipedia.orgconicet.gov.ar
Step 1: Phosphonate Ester Synthesis: A phosphonate ester, such as diethyl (2-trifluoromethyl)benzylphosphonate, can be prepared via the Arbuzov reaction between (2-trifluoromethyl)benzyl bromide and triethyl phosphite.
Step 2: Olefination: The phosphonate is deprotonated with a base (e.g., sodium hydride) to form a nucleophilic carbanion, which then reacts with acetone to produce this compound. The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.org
The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific base/solvent systems, can be used to achieve high Z-selectivity if required. youtube.comsemanticscholar.org
| Reaction | Key Reagents | Typical Stereoselectivity | Byproduct |
|---|---|---|---|
| Wittig | Phosphonium Ylide, Aldehyde/Ketone | Depends on ylide stability (Unstabilized -> Z-alkene, Stabilized -> E-alkene) | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion, Aldehyde/Ketone | Predominantly E-alkene | Water-soluble phosphate ester |
| Still-Gennari Modification | Electron-withdrawing phosphonates (e.g., trifluoroethyl), KHMDS, 18-crown-6 | Predominantly Z-alkene | Water-soluble phosphate ester |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. organic-chemistry.orgrsc.org
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org A potential route to the target compound is the reaction of 2-bromobenzotrifluoride with isobutylene (B52900) in the presence of a palladium catalyst and a base. However, controlling the regioselectivity of the insertion can be challenging. A more controlled approach involves the reaction of an aryl halide with an allylic alcohol, such as 2-methyl-2-propen-1-ol. This reaction, followed by subsequent chemical modification, can lead to the desired product. A similar reaction has been reported for the synthesis of 2-methyl-3-phenylpropanal (B1584215) from iodobenzene (B50100) and 2-methyl-2-propen-1-ol. orgsyn.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org A plausible synthesis would involve the coupling of (2-trifluoromethyl)phenylboronic acid with a suitable allylic electrophile, such as 2-methylallyl bromide or acetate, in the presence of a palladium catalyst and a base. organic-chemistry.org
| Reaction | Coupling Partners | Catalyst System | Key Advantages |
|---|---|---|---|
| Heck | Aryl Halide/Triflate + Alkene | Palladium(0) complex + Base | Good functional group tolerance |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester + Aryl/Vinyl Halide/Triflate | Palladium(0) complex + Base | Mild reaction conditions, low toxicity of boron reagents |
Elimination reactions provide an alternative route to the alkene. ksu.edu.sa This would typically involve the synthesis of a precursor alcohol or alkyl halide, followed by an elimination step.
For example, the Grignard reaction of (2-trifluoromethyl)benzylmagnesium bromide with acetone would produce the tertiary alcohol, 2-methyl-1-[(2-trifluoromethyl)phenyl]-2-propanol. Subsequent acid-catalyzed dehydration (E1 elimination) would likely yield the desired this compound as the major product according to Zaitsev's rule, which favors the formation of the more substituted (in this case, 1,1-disubstituted) alkene. bits-pilani.ac.inlibretexts.org
Stereocontrol in these reactions is dictated by the mechanism. E2 eliminations often require a specific anti-periplanar arrangement of the departing hydrogen and leaving group, which can be exploited for stereoselectivity. chemguide.co.uklumenlearning.com However, for the synthesis of a 1,1-disubstituted alkene like the target compound, stereoisomers are not possible, simplifying the synthetic challenge.
Trifluoromethylation Reagent Development and Application to Alkene Synthesis
The direct incorporation of a trifluoromethyl group into organic molecules has been advanced by the development of novel trifluoromethylation reagents. Historically, methods often required harsh conditions or utilized gaseous and difficult-to-handle reagents. nih.govacs.org Modern advancements have led to the creation of more user-friendly, bench-stable solid reagents.
One such development is the trifluoromethylsulfonyl-pyridinium salt (TFSP), which can be prepared from inexpensive industrial materials. acs.orgorganic-chemistry.org TFSP serves as an efficient source of trifluoromethyl radicals under visible-light photocatalysis. organic-chemistry.org This method allows for the difunctionalization of alkenes, such as azido- or cyano-trifluoromethylation, under mild conditions. acs.orgorganic-chemistry.org The reaction is often catalyzed by an iridium-based photocatalyst, such as Ir(ppy)3, and proceeds via a single-electron transfer (SET) mechanism to generate the key CF3 radical. organic-chemistry.org
Another widely used class of reagents is the hypervalent iodine compounds, often referred to as Togni reagents. These electrophilic trifluoromethylating agents are effective for the trifluoromethylation of a wide range of substrates, including alkenes. nih.gov Copper-catalyzed reactions involving Togni reagents can generate a CF3 radical, which then adds to an alkene. This process can be coupled with the introduction of another functional group, such as a halogen, leading to halo-trifluoromethylation. nih.gov
The application of these reagents to the synthesis of trifluoromethylated alkenes is a powerful strategy. organic-chemistry.orgresearchgate.net For instance, the radical trifluoromethylation of unactivated alkenes can be achieved using CF3I under visible-light photoredox catalysis, often yielding products with high stereoselectivity. organic-chemistry.org
Table 1: Comparison of Modern Trifluoromethylation Reagents for Alkene Synthesis
| Reagent Class | Example | Activation Method | Key Features |
|---|---|---|---|
| Sulfonyl Salt | Trifluoromethylsulfonyl-pyridinium salt (TFSP) | Visible-Light Photocatalysis | Bench-stable solid, prepared from inexpensive starting materials. acs.orgorganic-chemistry.org |
| Hypervalent Iodine | Togni Reagents | Metal Catalysis (e.g., Copper) | Electrophilic CF3 source, versatile for various substrates. nih.gov |
| Fluoroform-derived | [CuCF3] | In situ generation | Utilizes inexpensive fluoroform (HCF3) as the CF3 source. organic-chemistry.org |
| Sulfoximines | Langlois Reagent (CF3SO2Na) | Oxidation (e.g., with NaBrO3) | Acts as a source of CF3 radicals for difunctionalization reactions. nih.gov |
Stereoselective Synthesis of Enantiomeric and Diastereomeric Variants of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods to synthesize enantiomerically pure or diastereomerically enriched variants of compounds like this compound is of paramount importance.
Catalytic asymmetric synthesis represents one of the most efficient approaches for producing chiral compounds. scispace.com Transition metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of C-C and C-heteroatom bonds at allylic positions. acs.orgmdpi.com This methodology has been extensively studied using various transition metals, with palladium being the most effective and widely used. mdpi.comwhiterose.ac.uk
The enantioselectivity of these reactions is controlled by chiral ligands that coordinate to the metal center. A vast array of chiral phosphine (B1218219) ligands has been developed and successfully applied in palladium-catalyzed AAA. mdpi.com The choice of ligand, in combination with the metal precursor, substrate, and reaction conditions, allows for fine-tuning of the catalytic system to achieve high enantiomeric excess (ee). mdpi.com For example, chiral phosphoramidite (B1245037) ligands have been used with iridium catalysts to generate branched allylic ethers in high enantiomeric purity. scispace.com Similarly, palladium complexes with specific chiral ligands can catalyze the reaction of prochiral allylic substrates with nucleophiles to produce chiral allylic esters with high stereoinduction. scispace.comnih.gov
The development of these catalytic systems involves several sources of enantiodiscrimination, including the metal-olefin complexation, ionization, and the nucleophilic attack at enantiotopic termini of the π-allyl intermediate. acs.org
In addition to catalyst control, the inherent chirality or functionality within a substrate can be exploited to direct the stereochemical outcome of a reaction. This substrate-controlled approach is a powerful strategy in stereoselective synthesis. acs.org
For instance, the presence of a directing group, such as a hydroxyl group on an alkenyl alcohol, can coordinate to a catalyst or reagent, thereby influencing the facial selectivity of an approaching reactant. acs.org This approach has been successfully used in asymmetric epoxidation and aziridination reactions, where an interaction between the substrate's alcohol and the catalyst provides crucial organization within a chiral pocket. acs.org
In the context of alkene synthesis, steric hindrance within the substrate can also play a key role. For example, in the MIDA-ation (N-methyliminodiacetic acid protection) of polyborylated alkenes, the reaction occurs selectively at the less sterically encumbered boryl group, demonstrating that the stereochemical outcome is controlled by sterics. nih.gov Such principles can be applied to the design of precursors for this compound, where the steric and electronic properties of the starting materials guide the formation of the desired stereoisomer. nih.govnyu.edu
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of a synthetic transformation is critically dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing product yield and purity while minimizing side reactions. researchgate.netscielo.br
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, equilibria, and selectivity. whiterose.ac.uk In palladium-catalyzed cross-coupling reactions, which are foundational in modern synthesis, the solvent's role is multifaceted and often poorly understood. scispace.comrsc.org Solvents can stabilize catalytic species, modulate reagent reactivity, and in some cases, directly participate in the catalytic cycle. nih.gov
The polarity of the solvent can dramatically alter the chemoselectivity of a reaction. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents like THF or toluene (B28343) favor reaction at the C-Cl bond, whereas polar aprotic solvents such as MeCN or DMF switch the selectivity to the C-OTf bond. nih.govnih.gov This switch is attributed to the ability of polar solvents to stabilize anionic transition states during oxidative addition. nih.gov However, this trend is not universal, as some polar solvents, including water and acetone, provide the same selectivity as nonpolar ones, indicating that factors beyond dielectric constant are at play. nih.gov
Table 2: Influence of Solvent Polarity on Chemoselectivity in Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloroaryl Triflates
| Solvent | Solvent Type | Predominant Coupling Site | Reference |
|---|---|---|---|
| Toluene | Nonpolar | C-Cl | nih.gov |
| THF | Nonpolar | C-Cl | nih.gov |
| MeCN | Polar Aprotic | C-OTf | nih.govnih.gov |
| DMF | Polar Aprotic | C-OTf | nih.gov |
| Water | Polar Protic | C-Cl | nih.gov |
| Acetone | Polar Aprotic | C-Cl | nih.gov |
Rational solvent selection, informed by an understanding of these fundamental interactions, is key to developing high-performance and sustainable synthetic processes. scispace.com
Temperature is a fundamental parameter for controlling reaction kinetics. Increasing the reaction temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts or decomposition of sensitive compounds. researchgate.netepo.org Conversely, decreasing the temperature can enhance selectivity. researchgate.net
Pressure is another important variable, particularly in reactions involving gaseous reagents or when aiming to influence reaction volumes and transition states. The synthesis of fluorinated compounds, for example, can require specialized equipment like high-pressure autoclaves, especially when using toxic and corrosive fluorinating agents. chimia.ch High-pressure conditions can be necessary to maintain gaseous reactants in the liquid phase, increase their concentration, and accelerate the reaction. chimia.ch
The study of materials under high pressure reveals changes in their thermodynamic stability and crystal structure. For instance, fluorine itself undergoes phase transitions from a C2/c to a Cmca phase at approximately 5 GPa, which is driven by the formation of σ-hole interactions between F2 molecules at close proximity. acs.org While such extreme pressures are not typical for routine organic synthesis, the principles of pressure control are relevant for managing volatile reagents and optimizing reactions in sealed vessels, where autogenous pressure develops upon heating. chimia.ch Careful control of both temperature and pressure is therefore essential for the safe and efficient synthesis of complex molecules like this compound.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. This paradigm shift encourages the development of chemical processes that are environmentally benign, economically viable, and efficient. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. For a molecule such as this compound, which contains a trifluoromethyl group often associated with pharmaceuticals and agrochemicals, applying these principles is crucial for sustainable industrial production. Key areas of focus include maximizing atom economy, minimizing waste, utilizing sustainable and recyclable catalysts, and employing safer solvents and reagents.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful, as they generate fewer byproducts. libretexts.org
For the proposed Suzuki-Miyaura synthesis of this compound, the theoretical atom economy can be calculated to assess its intrinsic efficiency. The balanced chemical equation for the reaction between (2-trifluoromethyl)phenylboronic acid and 3-bromo-2-methyl-1-propene using potassium carbonate as the base is as follows:
C₇H₆BF₃O₂ + C₄H₇Br + K₂CO₃ → C₁₁H₁₁F₃ + KBr + B(OH)₃ + K₂CO₃ (unreacted base portion/byproducts)
The calculation reveals that while the desired product incorporates a significant portion of the reactants' mass, inorganic salts and boric acid derivatives are generated as byproducts.
Table 1: Theoretical Atom Economy for the Suzuki Synthesis of this compound
| Component | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| (2-trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 189.93 | Reactant |
| 3-bromo-2-methyl-1-propene | C₄H₇Br | 135.00 | Reactant |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base/Reactant |
| Total Mass of Reactants | - | 463.14 | - |
| This compound | C₁₁H₁₁F₃ | 200.20 | Desired Product |
| Atom Economy (%) | (200.20 / 463.14) * 100 ≈ 43.2% | - |
Strategies to minimize waste extend beyond maximizing atom economy and involve a holistic view of the entire process. Key waste minimization strategies include:
Solvent Selection and Recycling: Traditional cross-coupling reactions often use hazardous organic solvents. inovatus.es A greener approach involves using environmentally benign solvents like water or ethanol/water mixtures, which reduces toxicity and improves safety. acs.org Furthermore, implementing solvent recovery and recycling systems can significantly reduce the process's environmental footprint and operational costs. acs.org
Catalyst Recovery and Reuse: The palladium catalyst, being a precious and toxic metal, is a primary target for waste minimization. Using heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture allows for their recovery and reuse over multiple cycles, reducing both waste and cost. mdpi.com
Process Intensification: Adopting continuous flow chemistry instead of traditional batch processing can lead to better control over reaction parameters, higher yields, improved safety, and reduced waste generation. acs.org
Use of Sustainable Catalysts and Reagents
The choice of catalysts and reagents is paramount in developing a green synthetic route. The sustainability of a process is greatly enhanced by using catalysts that are highly efficient, long-lasting, and derived from abundant, non-toxic materials.
Sustainable Catalysis: While palladium is a highly effective catalyst for Suzuki-Miyaura coupling, its cost, toxicity, and limited supply are significant drawbacks. mdpi.com Green chemistry research focuses on several avenues to mitigate these issues:
High-Activity Catalysts: Developing catalysts that are effective at very low loadings (measured in parts per million, ppm) minimizes the amount of palladium required. acs.org This reduces cost and the quantity of metal that could potentially contaminate the final product and waste streams.
Heterogeneous Catalysts: Supporting palladium nanoparticles on materials like activated carbon, polymers, or metal oxides creates heterogeneous catalysts. mdpi.com These catalysts are easily separated from the reaction mixture by filtration, allowing for straightforward recycling and minimizing metal leaching into the product. mdpi.comrsc.org Recent innovations even include recovering palladium from electronic waste to create catalysts for synthesis, embodying a circular economy approach. nih.gov
Alternative Metal Catalysts: There is growing interest in replacing palladium with more abundant and less toxic metals like nickel or copper. mdpi.com While these catalysts may require different reaction conditions, their development is a key goal for long-term sustainability in cross-coupling chemistry. mdpi.com
Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst Type | Example | Typical Loading | Solvent | Advantages | Challenges |
|---|---|---|---|---|---|
| Homogeneous Palladium | Pd(PPh₃)₄ | 1-5 mol% | Toluene, THF | High activity, mild conditions | Difficult to recover, potential product contamination |
| Heterogeneous Palladium | Pd on Carbon (Pd/C) | 0.1-2 mol% | Ethanol/Water | Easily recoverable and reusable, low metal leaching. rsc.org | May have lower activity than homogeneous counterparts |
| Low-Loading Palladium | Palladacycle complexes | <0.1 mol% (ppm level) | Water, THF | Extremely efficient, minimizes precious metal use. acs.org | Catalyst synthesis can be complex |
| Alternative Metal (Nickel) | NiCl₂(dppp) | 2-10 mol% | THF, Dioxane | Lower cost, earth-abundant metal. mdpi.com | Often requires higher temperatures, potential for different side reactions |
Sustainable Reagents: The choice of reagents beyond the catalyst also plays a critical role. Using less hazardous and more sustainable reagents is a core principle of green chemistry. In the context of the proposed synthesis, this could involve:
Replacing hazardous organic bases with inorganic alternatives like potassium carbonate or potassium phosphate, which are safer to handle and generate less toxic waste.
Utilizing aqueous media, which eliminates the need for volatile and often toxic organic solvents. cdnsciencepub.com Reactions in water can also be accelerated in some cases due to hydrophobic effects.
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible, aligning with the modern demands of sustainable chemical manufacturing.
Advanced Structural Characterization and Conformational Analysis of 2 Methyl 3 2 Trifluoromethyl Phenyl 1 Propene
Single Crystal X-ray Diffraction Analysis of Crystalline Forms and Derivatives
Analysis of Intermolecular Interactions and Crystal Engineering:Without a crystal structure, an analysis of the intermolecular interactions (e.g., van der Waals forces, C-H···F interactions) that govern the crystal packing cannot be performed.
In adherence to the strict instructions to focus solely on "2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene" and to provide scientifically accurate, data-supported content, the article cannot be generated. To fulfill such a request, primary research involving the synthesis and subsequent detailed structural analysis of the compound would be required.
Gas-Phase Electron Diffraction Studies for Precise Molecular Geometry
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular geometry of molecules in their free state, devoid of intermolecular interactions present in liquid or solid phases. wikipedia.orgresearchgate.net In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information about the internuclear distances within the molecule. researchgate.net For this compound, GED would provide crucial data on bond lengths, bond angles, and the key dihedral angles that define its three-dimensional structure and conformational preferences.
| Parameter | Hypothetical Value (rg, Å or °) | Description |
|---|---|---|
| r(C-F) | 1.345 ± 0.003 | Average bond length in the trifluoromethyl group |
| r(Car-CF3) | 1.505 ± 0.005 | Bond length between aromatic ring and CF3 group |
| r(C=C) | 1.342 ± 0.004 | Double bond length in the propene moiety |
| r(Car-Callyl) | 1.510 ± 0.006 | Single bond between the aromatic ring and the allylic CH2 group |
| ∠(F-C-F) | 107.5 ± 0.5 | Average angle within the trifluoromethyl group |
| ∠(C=C-C) | 122.0 ± 0.7 | Angle within the propene moiety |
| τ(Car-Car-C-C) | 75 ± 5 | Dihedral angle defining the primary conformation |
Chiroptical Spectroscopy (VCD, ECD, ORD) for Absolute Configuration Assignment in Enantiopure Samples
The molecule this compound is achiral as it does not possess a stereocenter and is superimposable on its mirror image. However, to fulfill the requirements of this section, we will discuss how chiroptical techniques would be applied to a hypothetical chiral analogue, for instance, if a substituent were introduced to create a stereocenter. Chiroptical spectroscopy is indispensable for assigning the absolute configuration (AC) of chiral molecules. nih.govnih.gov These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the difference in absorbance of left and right circularly polarized infrared light during vibrational transitions. researchgate.net For a chiral analogue of our target molecule, the experimental VCD spectrum would show a series of positive and negative bands, creating a unique fingerprint for a specific enantiomer. The AC is determined by comparing this experimental spectrum to a theoretical spectrum generated via quantum chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). researchgate.net A match between the experimental and calculated spectra confirms the AC of the sample. The C-F stretching modes of the trifluoromethyl group, typically appearing in the 1300-1100 cm⁻¹ region, would likely provide intense and structurally sensitive VCD signals.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is the electronic analogue of VCD, measuring differential absorption in the UV-Visible range. units.it It is a powerful tool for assigning the AC of molecules containing chromophores. nih.gov The phenyl ring in the target molecule acts as a chromophore. The experimental ECD spectrum of an enantiopure sample would display characteristic positive or negative bands known as Cotton effects. Similar to VCD, the AC is assigned by comparing the experimental spectrum to one predicted by Time-Dependent DFT (TDDFT) calculations. unipi.it The sign and intensity of the Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.
| Hypothetical Transition | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Character |
|---|---|---|---|
| π → π* (1Lb) | 265 | -2,500 | Negative Cotton Effect |
| π → π* (1La) | 215 | +12,000 | Positive Cotton Effect |
| π → π* (1B) | 195 | +30,000 | Positive Cotton Effect |
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. bhu.ac.inamrita.edu The resulting ORD curve is directly related to the ECD spectrum through the Kronig-Kramers transforms. An ORD curve that shows peaks and troughs in the region of a chromophore's absorption is said to exhibit a Cotton effect. kud.ac.in The sign of the Cotton effect (positive if the rotation first increases with decreasing wavelength, negative if it first decreases) is diagnostic of the molecule's absolute configuration. mgcub.ac.in Like ECD and VCD, ORD data is interpreted through comparison with computationally predicted spectra to provide a reliable AC assignment.
Conformational Landscape Analysis via Integrated Spectroscopic and Computational Methods
Due to the presence of several rotatable single bonds, this compound is a conformationally flexible molecule. nih.gov Understanding its conformational landscape—the collection of its stable conformers and the energy barriers between them—is crucial for a complete structural description. scispace.com This is best achieved through an integrated approach that combines experimental spectroscopic data with high-level computational modeling. nih.govmdpi.com
The primary source of conformational isomerism in this molecule is the rotation around the C(phenyl)-CH₂ bond. Computational methods, such as DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating this bond to identify energy minima (stable conformers) and transition states (energy barriers). mdpi.comresearchgate.net Such an analysis would likely reveal several low-energy conformers differing in the spatial orientation of the bulky trifluoromethylphenyl group relative to the propene double bond. The presence of the ortho-trifluoromethyl group is expected to create significant steric hindrance, likely resulting in a non-planar (gauche or skewed) arrangement being the global minimum to alleviate steric strain. nih.govnih.gov
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to validate the computational model. For example, measured nuclear Overhauser effect (NOE) enhancements between protons on the phenyl ring and the propene moiety can provide distance constraints that support the calculated geometry of the dominant conformer in solution.
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Gauche 1 | ~70° | 0.00 | 65.1 |
| Gauche 2 | ~-70° | 0.00 | 32.5 |
| Anti-periplanar | ~180° | 2.50 | 1.2 |
| Syn-periplanar | ~0° | 4.50 | 1.2 |
The combination of computational energy landscapes with experimental spectroscopic data provides a robust and detailed picture of the dynamic conformational behavior of this compound.
Theoretical and Computational Investigations of 2 Methyl 3 2 Trifluoromethyl Phenyl 1 Propene
Quantum Chemical Calculations of Electronic Structure and Energetics (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in computational chemistry for investigating the electronic structure and energetics of molecules. rsc.orgnih.gov These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed insights into molecular properties. For a molecule like 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene, these calculations would elucidate its fundamental chemical characteristics.
DFT methods, such as those employing the B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. nih.govmdpi.com Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, wave-function-based approach, often at a higher computational expense. rsc.org
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Following optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum. q-chem.comq-chem.com The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to validate the computational model. q-chem.commolpro.net
Illustrative Optimized Geometrical Parameters: This table presents hypothetical data for the key structural parameters of this compound, as would be obtained from a DFT/B3LYP calculation.
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C=C (propene) | 1.34 Å |
| Bond Length | C-C (propene-methyl) | 1.51 Å |
| Bond Length | C-C (propene-phenyl) | 1.52 Å |
| Bond Length | C-C (phenyl ring avg.) | 1.39 Å |
| Bond Length | C-CF3 | 1.49 Å |
| Bond Angle | C=C-C (propene) | 121.5° |
Illustrative Vibrational Frequencies: This table shows a selection of hypothetical vibrational modes and their corresponding frequencies for this compound.
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
|---|---|---|
| C=C Stretch | Propene | 1650 |
| C-H Stretch (sp²) | Propene | 3080 |
| C-H Stretch (sp³) | Methyl | 2960 |
| C-F Stretch | Trifluoromethyl | 1150 - 1350 (multiple bands) |
The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally implies higher reactivity.
Electron density distribution maps would reveal the regions of the molecule that are electron-rich or electron-poor. For this compound, the electronegative fluorine atoms of the trifluoromethyl group are expected to draw electron density away from the phenyl ring, influencing its reactivity.
Illustrative HOMO-LUMO Data: This table provides hypothetical energy values for the frontier molecular orbitals and the resulting energy gap.
| Parameter | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
While the phenyl group is inherently aromatic, computational methods can quantify this property through indices such as the Nucleus-Independent Chemical Shift (NICS). This would confirm the aromatic character of the substituted phenyl ring in this compound.
Conformational analysis would explore the different spatial arrangements of the molecule due to rotation around single bonds, particularly the bond connecting the propene group to the phenyl ring. By calculating the relative energies of different conformers, the most stable and populated conformations at a given temperature can be identified.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment. nih.gov An MD simulation of this compound would model the atomic motions over time, revealing the accessible conformations and the dynamics of the propene side chain relative to the phenyl ring.
Furthermore, by performing simulations in a solvent box (e.g., water or an organic solvent), the influence of the solvent on the molecule's conformation and stability can be investigated. Solvation effects can be significant, as intermolecular interactions with solvent molecules can stabilize certain conformations over others.
Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Prediction and Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule and the likely pathways of its reactions. taylorandfrancis.comwikipedia.org By examining the energies and spatial distributions of the HOMO and LUMO, one can predict how the molecule will interact with other reagents. libretexts.org
For this compound, FMO analysis would help predict its behavior in various chemical reactions. For instance, the location of the HOMO would indicate the likely site of electrophilic attack, while the location of the LUMO would suggest the site of nucleophilic attack. ajchem-a.com This analysis is critical for understanding and predicting the outcomes of chemical transformations involving this compound.
Illustrative FMO Reactivity Predictions:
| Reaction Type | Predicted Reactive Site | Rationale |
|---|---|---|
| Electrophilic Attack | Propene C=C double bond | Likely location of the HOMO, indicating the most electron-rich and donatable electrons. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Reactivity and Stability
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. conicet.gov.armdpi.com These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific activity or property. researchgate.netresearchgate.net
For this compound, a QSAR/QSPR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and topological parameters. These descriptors could then be used to build a model to predict properties like its reactivity in a particular reaction, its stability under certain conditions, or its potential biological activity. Such models are valuable for screening large numbers of related compounds and for guiding the design of new molecules with desired properties. openmedicinalchemistryjournal.com
Illustrative Molecular Descriptors for QSAR/QSPR: This table lists some common molecular descriptors that would be calculated for this compound in a QSAR/QSPR study.
| Descriptor Class | Specific Descriptor | Hypothetical Value |
|---|---|---|
| Electronic | Dipole Moment | 2.5 D |
| Electronic | HOMO-LUMO Gap | 5.90 eV |
| Steric | Molecular Volume | 185 ų |
| Topological | Wiener Index | 458 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from First Principles for Experimental Validation
A comprehensive search of scientific literature and chemical databases did not yield any specific theoretical or experimental studies on the spectroscopic parameters of this compound. Therefore, this section will outline the established first-principles computational methodologies that are employed to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of organic molecules. These theoretical predictions are invaluable for complementing and validating experimental findings.
The primary approach for these predictions involves quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational efficiency. researchgate.net The process typically begins with the optimization of the molecule's ground-state geometry. Using a selected functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the calculation finds the lowest energy conformation of the molecule. mdpi.com Once the geometry is optimized, further calculations can be performed to predict the spectroscopic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR spectra is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts from first principles. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted into chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS).
The accuracy of the predicted chemical shifts is highly dependent on the chosen level of theory, including the functional and basis set. researchgate.net While calculations are often performed for the molecule in the gas phase, more accurate predictions can be achieved by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). sapub.org A comparison of theoretically calculated chemical shifts with experimental data can help confirm the proposed structure of a synthesized compound.
Infrared (IR) Spectroscopy
Theoretical IR spectroscopy is used to predict the vibrational modes of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. ajchem-a.com Each calculated frequency is associated with a specific atomic motion, such as stretching, bending, or rocking of chemical bonds.
It is a common practice to apply a scaling factor to the calculated frequencies. This is because the calculations are typically based on the harmonic oscillator approximation, which does not fully account for the anharmonicity of real molecular vibrations. mdpi.com The scaling factor, which depends on the level of theory used, improves the agreement between the theoretical and experimental spectra. mdpi.com The calculated IR intensities for each vibrational mode also help in interpreting the experimental spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical UV-Vis spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the excitation energies and the oscillator strengths for these transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. nih.gov
Similar to NMR calculations, the inclusion of a solvent model is often crucial for obtaining accurate UV-Vis predictions, as electronic transitions can be sensitive to the polarity of the environment. nih.gov The simulated spectrum is typically generated by broadening the calculated electronic transitions with a Gaussian function, which allows for a more direct comparison with the broad absorption bands observed in experimental UV-Vis spectra. researchgate.net
Chemical Reactivity and Transformation Studies of the 2 Methyl 3 2 Trifluoromethyl Phenyl 1 Propene Scaffold
Nucleophilic Attack and Conjugate Addition Strategies
The electron-rich alkene moiety of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene is generally unreactive towards direct nucleophilic attack. Such reactions typically require the presence of a strong electron-withdrawing group directly attached to the double bond to activate it, which is not the case in this scaffold. The term "conjugate addition" is also not applicable as the double bond is not part of a conjugated π-system with a group like a carbonyl or nitro moiety.
However, the molecule's structure does allow for reactivity based on the acidity of the allylic/benzylic protons at the C3 position. These protons can be abstracted by a strong base (e.g., an organolithium reagent) to form a resonance-stabilized allylic/benzylic carbanion. This carbanion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, carbonyl compounds), allowing for the elaboration of the carbon skeleton at the C3 position. This strategy represents an indirect method of functionalization via a nucleophilic intermediate derived from the parent alkene.
Table 3: Potential Functionalization via Allylic/Benzylic Carbanion Intermediate
| Step 1 Reagent | Step 2 Electrophile (E⁺) | Product Type |
| n-Butyllithium | CH₃I | Alkylation at C3: 3-Methyl-2-(2-methylprop-1-en-1-yl)-1-(trifluoromethyl)benzene |
| LDA | Benzaldehyde | Hydroxyalkylation at C3 |
| NaH | (CH₃)₂CO | Hydroxyalkylation at C3 |
Cycloaddition Reactions (e.g., Diels-Alder, Hetero-Diels-Alder) Involving the Propene Unit
The propene unit of this compound can participate as the 2π-electron component (dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this reaction, the alkene reacts with a conjugated diene to form a six-membered ring.
The reactivity of the alkene in a Diels-Alder reaction is influenced by both electronic and steric factors. The 1,1-disubstitution on the double bond introduces steric hindrance, which may slow the reaction rate compared to less substituted alkenes. The electronic influence of the ortho-trifluoromethylphenyl group is modest, as it is not in direct conjugation with the π-system. Generally, electron-withdrawing groups on the dienophile accelerate the reaction with electron-rich dienes. While the CF₃ group is strongly withdrawing, its effect is primarily inductive and weakens over the intervening sigma bonds. The reaction would be expected to proceed with common dienes under thermal conditions, leading to the formation of a substituted cyclohexene (B86901) ring.
Table 4: Representative Diels-Alder Reaction
| Diene | Dienophile | Predicted Cycloadduct |
| 1,3-Cyclopentadiene | This compound | 4-Methyl-4-((2-(trifluoromethyl)phenyl)methyl)bicyclo[2.2.1]hept-2-ene |
Hydrogenation and Other Reduction Strategies
The double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or acetic acid. The hydrogenation occurs on the surface of the catalyst, where both the alkene and hydrogen are adsorbed, leading to the syn-addition of two hydrogen atoms across the double bond. This transformation is generally high-yielding and chemoselective for the alkene, leaving the aromatic ring and the trifluoromethyl group intact under standard conditions (e.g., moderate pressure and temperature). More forcing conditions (high pressure and temperature) could lead to the reduction of the aromatic ring.
Table 5: Product of Catalytic Hydrogenation
| Substrate | Reagents | Product |
| This compound | H₂, Pd/C, Ethanol | 2-Methyl-1-[(2-trifluoromethyl)phenyl]propane |
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Ozonolysis)
The carbon-carbon double bond in this compound is the primary site for oxidation reactions. These transformations are fundamental for converting the simple alkene into more complex, oxygenated derivatives.
Epoxidation: The reaction of the alkene with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents is expected to yield the corresponding epoxide, 2-methyl-2-((2-(trifluoromethyl)benzyl))oxirane. The reaction proceeds via the concerted addition of an oxygen atom across the double bond. Given the trisubstituted nature of the alkene, this reaction is generally efficient. Catalytic methods, for instance using a metal catalyst and a terminal oxidant like hydrogen peroxide or tert-butyl hydroperoxide, can also be employed for this transformation. researchgate.netnih.gov
Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved with stereochemical control.
Syn-dihydroxylation , yielding a meso diol, can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄). khanacademy.orglibretexts.orgyoutube.com These reactions proceed through a cyclic intermediate, ensuring that both hydroxyl groups are added to the same face of the double bond. libretexts.org
Anti-dihydroxylation can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org This sequence results in the two hydroxyl groups being on opposite faces of the original double bond plane.
Ozonolysis: This powerful oxidation reaction cleaves the double bond entirely. masterorganicchemistry.com Treatment of this compound with ozone (O₃), followed by a workup procedure, will break the C=C bond. quora.comquora.com
A reductive workup (e.g., with zinc and water or dimethyl sulfide) will yield two carbonyl compounds: acetone (B3395972) and 2-(trifluoromethyl)phenylacetaldehyde. quora.comyoutube.comdoubtnut.com
An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the aldehyde product to the corresponding carboxylic acid, yielding acetone and 2-(trifluoromethyl)phenylacetic acid. masterorganicchemistry.com
| Oxidation Reaction | Typical Reagents | Expected Product(s) | Key Features |
|---|---|---|---|
| Epoxidation | m-CPBA, H₂O₂ | 2-methyl-2-((2-(trifluoromethyl)benzyl))oxirane | Forms a three-membered ether ring. |
| Syn-Dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃ | 3-methyl-1-(2-(trifluoromethyl)phenyl)butane-1,2-diol (syn addition) | Adds two -OH groups to the same face. |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 3-methyl-1-(2-(trifluoromethyl)phenyl)butane-1,2-diol (anti addition) | Adds two -OH groups to opposite faces. |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Acetone and 2-(trifluoromethyl)phenylacetaldehyde | Cleaves the double bond to form aldehydes/ketones. |
| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Acetone and 2-(trifluoromethyl)phenylacetic acid | Cleaves the double bond and oxidizes aldehydes to carboxylic acids. |
Functionalization and Derivatization of the Trifluoromethylphenyl Moiety
The trifluoromethylphenyl group offers a secondary platform for chemical modification, distinct from the alkene. The reactivity of this aromatic ring is heavily dictated by the powerful electron-withdrawing nature of the -CF₃ group.
Electrophilic Aromatic Substitution (EAS): The trifluoromethyl (-CF₃) group is a strongly deactivating and meta-directing substituent for electrophilic aromatic substitution. youtube.com Its strong inductive electron-withdrawing effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). youtube.comchegg.com Any electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) will be significantly slower and require harsher conditions. The substitution will be directed primarily to the meta positions (positions 4 and 6 relative to the -CF₃ group). youtube.com The ortho- and para-positions are destabilized by resonance structures that place a positive charge adjacent to the electron-withdrawing -CF₃ group. youtube.com
| Reactant | Relative Rate of Nitration (vs. Benzene = 1) | Product Distribution |
|---|---|---|
| Toluene (B28343) (C₆H₅CH₃) | 25 | ortho: 63%, meta: 3%, para: 34% |
| Benzene (C₆H₆) | 1 | - |
| Trifluoromethylbenzene (C₆H₅CF₃) | ~6 x 10⁻⁵ | ortho: 6%, meta: 91%, para: 3% |
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing -CF₃ group activates the aromatic ring for nucleophilic aromatic substitution, particularly when a good leaving group (like a halogen) is present on the ring. nih.govacs.org While the parent compound does not have a leaving group, derivatives could be synthesized to undergo SNAr. The -CF₃ group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction. This reaction provides a pathway to introduce nucleophiles like amines, alkoxides, or thiolates onto the aromatic ring. nih.govacs.org
The methylene (B1212753) (-CH₂-) group connecting the aromatic ring and the alkene is a benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical or ion. This makes the benzylic position a prime target for selective functionalization. stackexchange.com
Reactions can include:
Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under light or radical initiation, a bromine atom can be selectively introduced at the benzylic position.
Oxidation: Strong oxidizing agents like KMnO₄ or K₂Cr₂O₇ under harsh conditions can potentially oxidize the benzylic position. However, for this to proceed to a carboxylic acid, a benzylic hydrogen is required, which is present in the target molecule. stackexchange.com Milder conditions could potentially yield a ketone if the alkene were first protected.
Late-Stage Functionalization: Modern methods allow for the direct introduction of various functional groups at benzylic C-H bonds. For example, organophotoredox catalysis can achieve the trifluoromethylthiolation of benzylic C-H bonds, offering a metal-free method to install an -SCF₃ group. nih.govresearchgate.net This strategy is valuable for modifying complex molecules in later synthetic stages. nih.govresearchgate.netresearchgate.net
Mechanistic Investigations of Complex Transformations using Kinetic and Isotopic Labeling Studies
To fully understand the reaction pathways and transition states of transformations involving this compound, detailed mechanistic studies would be necessary. Kinetic and isotopic labeling studies are powerful tools for this purpose. researchgate.netnih.gov
Kinetic Studies: By monitoring the reaction rates while systematically varying the concentrations of reactants, catalysts, and inhibitors, a rate law can be determined. This provides crucial information about the molecularity of the rate-determining step. For instance, in a potential catalytic epoxidation of the alkene, kinetic studies could help elucidate whether the catalyst and oxidant form a reactive intermediate before interacting with the alkene.
Isotopic Labeling Studies: Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium, ¹H → ²H, or carbon with ¹³C) can reveal which bonds are broken or formed in the rate-determining step. researchgate.netresearchgate.net
Kinetic Isotope Effect (KIE): A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step. This could be used to study the mechanism of benzylic functionalization. For example, if benzylic C-H abstraction is the slow step in a radical halogenation, a significant KIE would be expected. researchgate.net
Tracer Studies: Isotopes can be used as labels to track the fate of specific atoms throughout a complex reaction. For example, in the ozonolysis reaction, using ¹⁸O-labeled ozone could help confirm the mechanism of ozonide formation and rearrangement. Similarly, in studying potential rearrangement reactions of the carbon skeleton, ¹³C labeling at a specific position (e.g., the benzylic carbon) would allow for its position to be tracked in the final product using techniques like NMR spectroscopy or mass spectrometry. researchgate.net Such studies have been instrumental in understanding complex enzymatic H-transfer reactions and could be applied to transformations of this scaffold. nih.gov
Based on the available information, there is currently no scientific literature detailing the polymerization chemistry and material science applications of "this compound" corresponding to the specific sections and subsections of the provided outline. Searches for the radical, controlled/living, anionic, and cationic polymerization, as well as copolymerization studies of this specific monomer, did not yield any relevant research findings.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time.
Polymerization Chemistry and Material Science Applications of 2 Methyl 3 2 Trifluoromethyl Phenyl 1 Propene
Copolymerization Studies with Other Monomers
Characterization of Copolymer Composition and Sequence Distribution
The composition and sequence distribution of monomer units within a copolymer chain are critical factors that dictate its macroscopic properties. For copolymers incorporating 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene, a variety of analytical techniques would be employed to elucidate these structural details.
Determining Copolymer Composition:
Sequence Distribution Analysis:
The arrangement of monomer units along the polymer chain, known as sequence distribution, can range from random to alternating or blocky. This distribution is largely influenced by the reactivity ratios of the comonomers. mdpi.com Reactivity ratios, denoted as r₁ and r₂, describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).
High-resolution NMR spectroscopy, particularly ¹³C NMR, is a primary technique for determining the sequence distribution. researchgate.netacs.org The chemical shifts of carbon atoms in the polymer backbone are sensitive to the nature of the neighboring monomer units. By analyzing the fine structure of the NMR signals, the proportions of different monomer triads (e.g., AAA, AAB, BAB) can be quantified, providing a detailed picture of the sequence distribution. mdpi.com
Interactive Data Table: Reactivity Ratios of Structurally Similar Monomers
The following table presents reactivity ratios for the copolymerization of styrene (B11656) and methyl methacrylate (B99206), a well-studied system that illustrates the principles of sequence distribution. acs.org
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Reference |
|---|---|---|---|---|---|
| Styrene | Methyl Methacrylate | 0.697 ± 0.010 | 0.491 ± 0.007 | Free radical, in benzene (B151609) at 60 °C | acs.org |
Design and Synthesis of Functional Polymers and Copolymers Incorporating the Trifluoromethylphenyl Group
The trifluoromethylphenyl group imparts a range of desirable functionalities to polymers, including enhanced thermal stability, solubility in specific solvents, and modified optical and dielectric properties. nih.gov The design and synthesis of polymers incorporating this compound would aim to leverage these benefits.
Synthesis of Homopolymers:
The homopolymerization of this compound, a trisubstituted alkene, is expected to be challenging due to steric hindrance around the double bond. Monomers like α-methylstyrene, which is structurally similar, exhibit a low ceiling temperature, making their homopolymerization difficult to control and resulting in unstable polymers. wikipedia.orgm-chemical.co.jp Therefore, achieving high molecular weight homopolymers of this compound via conventional free radical polymerization might be difficult. Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), could offer a pathway to synthesize such polymers with better control over molecular weight and architecture. mdpi.com
Synthesis of Copolymers:
Copolymerization is a more viable strategy for incorporating the trifluoromethylphenyl group into polymer chains. By copolymerizing this compound with a more reactive comonomer, such as styrene or a methacrylate, the steric hindrance can be overcome, and stable copolymers with tailored properties can be produced. The choice of comonomer and the polymerization method will significantly influence the final properties of the material. For instance, copolymerization with methyl methacrylate could yield materials with a balance of properties from both the fluorinated and acrylate (B77674) components. researchgate.net
The synthesis of these copolymers can be achieved through various polymerization techniques, including:
Free Radical Polymerization: This is a common and versatile method for vinyl monomers. The bulky nature of the trifluoromethylphenyl group might influence the polymerization kinetics. researchgate.net
Controlled/Living Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization would allow for the synthesis of well-defined copolymers with controlled molecular weights, narrow polydispersity, and complex architectures like block copolymers.
Spectroscopic Characterization of Polymer Microstructure and Architecture (e.g., Tacticity, Branching)
The microstructure of a polymer, including its tacticity and the presence of branching, has a profound impact on its physical and mechanical properties. youtube.comwikipedia.orgyoutube.com
Tacticity:
Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. For a polymer derived from this compound, the bulky trifluoromethylphenyl and methyl groups would significantly influence the stereochemistry of polymerization. The three main types of tacticity are:
Isotactic: All pendant groups are on the same side of the polymer chain.
Syndiotactic: Pendant groups alternate on opposite sides of the chain.
Atactic: Pendant groups are randomly arranged.
The bulky nature of the substituents in this compound could favor the formation of a specific tactic structure, potentially leading to polymers with increased crystallinity and modified properties compared to atactic polymers. chimia.chrsc.org High-resolution ¹³C NMR is the primary tool for determining the tacticity of a polymer. The chemical shifts of the backbone carbons are sensitive to the stereochemical environment, allowing for the quantification of isotactic, syndiotactic, and atactic triads.
Branching:
Branching in the polymer chain can affect its density, crystallinity, and mechanical properties. The polymerization conditions and the choice of initiator can influence the degree of branching. Gel Permeation Chromatography (GPC) coupled with light scattering detectors can provide information on the molecular weight distribution and the presence of branching.
Interactive Data Table: Typical ¹⁹F NMR Chemical Shifts for Trifluoromethyl Groups
The following table provides typical ¹⁹F NMR chemical shift ranges for trifluoromethyl groups in different chemical environments, which would be relevant for the characterization of polymers containing the this compound monomer. thermofisher.comnih.govubc.ca
| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |
|---|---|
| Aromatic-CF₃ | -56 to -64 |
| Aliphatic-CF₃ | -60 to -75 |
Investigation of Polymers for Advanced Material Applications (e.g., optical materials, high-performance polymers)
Polymers containing trifluoromethylphenyl groups are promising candidates for a variety of advanced material applications due to their unique combination of properties. nih.govpageplace.de
Optical Materials:
The presence of fluorine atoms in a polymer can lead to a low refractive index and high optical transparency, making these materials suitable for applications in optics and photonics. mdpi.comresearchgate.net Copolymers of trifluoromethyl-substituted styrenes with methacrylates have been shown to be transparent and thermally stable, suggesting their potential use as novel optical materials. researchgate.netfao.org Polymers derived from this compound would likely exhibit similar properties, making them candidates for applications such as optical fibers, waveguides, and anti-reflective coatings.
High-Performance Polymers:
The strong carbon-fluorine bond and the bulky nature of the trifluoromethylphenyl group can enhance the thermal stability and chemical resistance of polymers. nih.gov These properties are highly desirable for high-performance polymers used in demanding environments, such as in the aerospace and electronics industries. The incorporation of this compound into polymer backbones could lead to materials with high glass transition temperatures (Tg) and excellent thermal stability.
Interactive Data Table: Properties of a Structurally Similar Polymer
The table below shows some properties of poly(α-methylstyrene), a polymer with a similar backbone structure, to provide a reference for the potential properties of polymers derived from this compound. scipoly.comchemicalbook.com
| Property | Value for Poly(α-methylstyrene) |
|---|---|
| Glass Transition Temperature (Tg) | ~170 °C |
| Density | 1.07 g/cm³ |
| Refractive Index | 1.61 |
Applications As a Synthetic Building Block and Ligand Precursor
Utilization of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene in Multi-Step Organic Synthesis
The presence of a reactive double bond allows for a wide range of chemical modifications, making this compound a useful starting material for the synthesis of more complex molecules.
While direct applications of this compound as a chiral auxiliary are not extensively documented, its structure lends itself to conversion into valuable chiral synthons. For instance, asymmetric dihydroxylation of the propene double bond can introduce chirality, leading to the formation of chiral diols. These diols can then be used as precursors in the synthesis of enantiomerically pure compounds.
The functional handles present in this compound and its derivatives facilitate their incorporation into larger, more complex molecular frameworks. The trifluoromethylphenyl group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds. The propene side chain, after suitable functionalization, can undergo various transformations like aldol (B89426) reactions or olefin metathesis to extend the carbon skeleton.
Ligand Design and Synthesis from this compound Derivatives
The structural backbone of this compound is a valuable scaffold for the design and synthesis of novel ligands for transition metal catalysis. The aromatic ring can be further functionalized with coordinating groups such as phosphines, amines, or pyridines. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aromatic ring and the propylene (B89431) linker.
| Ligand Derivative | Coordinating Atoms | Potential Metal Partners |
| Phosphine-substituted | P, C | Pd, Rh, Ru, Ni |
| Amine-substituted | N, C | Cu, Fe, Co |
| Pyridine-substituted | N, C | Ir, Pt, Au |
Role in Organocatalysis and Asymmetric Synthesis
While direct use of this compound in organocatalysis is not prominent, its derivatives, particularly chiral amines and phosphines, have potential as organocatalysts. These catalysts can be employed in a range of asymmetric transformations, including Michael additions, aldol reactions, and asymmetric hydrogenations, to produce enantiomerically enriched products. The steric bulk and electronic properties imparted by the trifluoromethylphenyl moiety can play a crucial role in achieving high levels of stereoselectivity.
Advanced Analytical Methodologies for Detection and Quantification in Chemical Systems
High-Resolution Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for separating the target compound from starting materials, byproducts, and isomers, which is essential for both purity assessment of the final product and real-time monitoring of the reaction progress.
Given its predicted volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of "2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene". The compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.
For purity assessment, a high-resolution capillary column (e.g., a DB-5ms or HP-5ms) would be suitable, providing excellent separation of the target analyte from potential impurities. The retention time of the compound is a characteristic feature under specific chromatographic conditions. Following separation, the analyte enters the mass spectrometer, which ionizes the molecules (typically via electron impact, EI) and separates the resulting charged fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a molecular fingerprint.
Table 1: Predicted GC-MS Parameters and Expected Fragmentation Data
Interactive Data Table
| Parameter | Expected Value/Characteristic |
| GC Column | Phenyl-arylene polymer equivalent to DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Oven Program | Initial temp ~60°C, ramp at 10°C/min to ~280°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Molecular Ion (M•+) | m/z 200 |
| Base Peak | Predicted to be m/z 131, resulting from the loss of the CF3 group. |
| Key Fragment Ions | m/z 181 ([M-F]+), m/z 115, m/z 91 (tropylium ion) |
Reaction monitoring can be performed by taking aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the sample by GC-MS to determine the ratio of starting materials to products.
While the target compound itself is well-suited for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for analyzing non-volatile or thermally unstable species that may be present in the reaction mixture, such as synthetic precursors, polar byproducts, or degradation products. This technique separates compounds in a liquid mobile phase that passes through a packed column.
A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection by tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity. In MS/MS, a specific precursor ion from the first mass spectrometer is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass spectrometer. This process is used for unambiguous identification and quantification of analytes in complex matrices.
For exceptionally complex mixtures, such as the crude output of a synthesis containing multiple isomers and closely related impurities, two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This approach is particularly effective for separating isomers, such as the ortho-, meta-, and para-trifluoromethylphenyl positional isomers of the target compound, which may co-elute in a one-dimensional separation. jiangnan.edu.cnjiangnan.edu.cn The functionalization of stationary phases with trifluoromethyl groups can also be exploited to enhance the separation of certain isomers. jiangnan.edu.cn
Similarly, two-dimensional liquid chromatography (2D-LC) can be employed to resolve co-eluting impurities in non-volatile fractions of a sample, providing a powerful tool for comprehensive peak purity analysis. chromatographyonline.com
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For "this compound" (C11H11F3), the calculated exact mass of the molecular ion [M]•+ is 200.0813 g/mol . An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) provides definitive evidence of the compound's elemental formula.
HRMS is also critical for elucidating fragmentation pathways. The major fragmentation of alkyl-substituted benzene (B151609) rings often involves the formation of a tropylium (B1234903) ion (m/z 91). whitman.edu For this specific compound, key fragmentation steps are predicted to involve the trifluoromethyl group.
Predicted Fragmentation Pathway:
Loss of a Fluorine radical: The molecular ion (m/z 200) can lose a fluorine atom, which is a common fragmentation for fluorinated compounds, resulting in a fragment at m/z 181. whitman.edu
Loss of a Trifluoromethyl radical: Cleavage of the C-C bond between the phenyl ring and the trifluoromethyl group can lead to the loss of a •CF3 radical, yielding a fragment ion at m/z 131.
Benzylic Cleavage: Cleavage of the bond between the methylene (B1212753) group and the phenyl ring would lead to the formation of a tropylium-like ion at m/z 159 (C9H8F3+) and a methylpropene radical, or a benzyl (B1604629) radical at m/z 91 and a charged methylpropene-CF3 fragment. The formation of the stable tropylium cation (m/z 91) is a very common pathway for alkylbenzenes. whitman.edu
Table 2: Predicted HRMS Fragmentation Data for C11H11F3
Interactive Data Table
| Fragment Ion Formula | Calculated Exact Mass (m/z) | Proposed Loss from Molecular Ion (M•+) |
| [C11H11F3]•+ | 200.0813 | - (Molecular Ion) |
| [C11H11F2]+ | 181.0825 | •F |
| [C10H8F3]+ | 185.0578 | •CH3 |
| [C8H8]+ | 104.0626 | •C3H3F3 |
| [C7H7]+ | 91.0548 | •C4H4F3 |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Structural Fingerprinting and In-situ Reaction Monitoring
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting molecular vibrations. Key absorptions for "this compound" would be expected in specific regions of the spectrum.
Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser. It is complementary to FT-IR and is particularly useful for analyzing symmetric vibrations and C=C bonds.
Table 3: Predicted Vibrational Spectroscopy Bands
Interactive Data Table
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 (weak) |
| Alkene =C-H | Stretch | 3080-3060 | 3080-3060 |
| Alkyl C-H | Stretch | 2980-2850 | 2980-2850 (strong) |
| C=C | Stretch | ~1650 | ~1650 (strong) |
| Aromatic C=C | Ring Stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 |
| C-F (of CF3) | Symmetric/Asymmetric Stretch | 1350-1120 (very strong) | 1350-1120 (weak) |
| Aromatic C-H | Out-of-plane bend (ortho-subst.) | ~750 | Weak |
These techniques are also powerful for in-situ reaction monitoring. youtube.comsci-hub.ru By inserting an attenuated total reflection (ATR) probe into the reaction vessel, real-time FT-IR spectra can be collected. sci-hub.ru This allows for the continuous tracking of reactant consumption and product formation by monitoring the disappearance and appearance of characteristic vibrational bands, providing valuable kinetic and mechanistic data without the need for sampling. mt.commt.com
Advanced Electrochemical Analysis Techniques for Redox Behavior and Sensing Applications
Electrochemical methods can be used to investigate the redox properties of "this compound". The electron-withdrawing nature of the trifluoromethyl group is known to significantly impact the electrochemical behavior of aromatic compounds. youtube.com
Cyclic Voltammetry (CV): This would be the primary technique to study the compound's redox behavior. By scanning the potential applied to an electrode in a solution of the analyte, one can observe the potentials at which the compound is oxidized or reduced. The trifluoromethyl group makes the benzene ring electron-deficient, suggesting that its reduction will be more facile (occur at less negative potentials) compared to the unsubstituted analog, 2-methyl-3-phenyl-1-propene. Studies on trifluoromethyl arenes have shown that they undergo stepwise reductive hydrodefluorination. rsc.orgbris.ac.uk The initial one-electron reduction potential for related compounds has been observed in the range of -0.94 to -1.82 V versus a standard calomel (B162337) electrode (SCE), depending on the specific molecular structure and experimental conditions. researchgate.net
Sensing Applications: The unique electrochemical signature of the trifluoromethyl group could potentially be exploited for the development of selective electrochemical sensors. nih.govqmul.ac.uk By modifying an electrode surface with materials that have a specific affinity for the analyte, it may be possible to design a sensor capable of detecting and quantifying "this compound" in various matrices.
Future Directions and Emerging Research Avenues for 2 Methyl 3 2 Trifluoromethyl Phenyl 1 Propene Chemistry
Exploration of Novel Reactivity Pathways under Non-Conventional Conditions
Moving beyond traditional solution-phase chemistry, the application of non-conventional energy sources could unveil novel reactivity and synthetic pathways for 2-methyl-3-[(2-trifluoromethyl)phenyl]-1-propene.
Mechanochemistry: The use of mechanical force (e.g., ball milling) to induce chemical reactions offers a solvent-free, sustainable alternative to conventional methods. Future research could investigate mechanochemical transformations of the propene group, such as additions, cycloadditions, or polymerization, potentially leading to unique product selectivities or the formation of novel polymeric materials with distinct properties.
Photochemistry: The alkene moiety and the aromatic ring are potential chromophores, suggesting that photochemical methods could be employed. Irradiation with UV or visible light, in the presence of suitable photosensitizers, could initiate radical reactions, [2+2] cycloadditions, or E/Z isomerization, providing access to complex molecular architectures that are difficult to obtain through thermal methods.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, improving safety and scalability. The synthesis and subsequent transformations of this compound could be significantly optimized using flow chemistry. This approach would be particularly advantageous for managing highly exothermic reactions or for the controlled generation of reactive intermediates.
| Research Avenue | Potential Reaction Type | Expected Advantages |
| Mechanochemistry | Solid-state polymerization, cycloaddition | Solvent-free, reduced waste, access to unique polymorphs |
| Photochemistry | Radical additions, [2+2] cycloadditions | Mild conditions, high selectivity, novel molecular scaffolds |
| Flow Chemistry | Hydrogenation, oxidation, metathesis | Enhanced safety, scalability, precise process control |
Integration into Supramolecular Architectures and Self-Assembly Systems
The trifluoromethylphenyl group is a key player in directing non-covalent interactions, making the molecule a promising candidate for supramolecular chemistry and materials science.
Future studies could focus on leveraging interactions such as π-π stacking, C-H···π interactions, and halogen bonding (involving the fluorine atoms) to guide the self-assembly of this molecule into well-defined, higher-order structures. By designing complementary molecules, it may be possible to create liquid crystals, gels, or porous organic frameworks. The propene group could then serve as a reactive handle for polymerization or post-assembly modification, allowing for the covalent capture and stabilization of these supramolecular architectures.
Development of Sustainable Synthesis and Transformation Methodologies
The principles of green chemistry are paramount in modern synthetic research. Future efforts will likely concentrate on developing more environmentally benign methods for the synthesis and derivatization of this compound.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Research into enzymes capable of acting on the propene moiety, such as ene-reductases for asymmetric reduction or hydrolases for transformations of derivatives, could provide enantiomerically pure products. Recent work has demonstrated the ability of nonheme iron enzymes to generate trifluoromethyl radicals, opening avenues for biocatalytic C-CF3 bond formation in related systems. nih.gov
Electrocatalysis: Electrochemical methods provide a reagent-free way to drive redox reactions. The alkene can be targeted for electro-oxidative or electro-reductive transformations, such as epoxidation, dihydroxylation, or coupling reactions. This approach avoids the use of stoichiometric chemical oxidants or reductants, minimizing waste generation.
| Methodology | Target Transformation | Key Benefits |
| Biocatalysis | Asymmetric hydrogenation, epoxidation | High stereoselectivity, mild reaction conditions, aqueous media |
| Electrocatalysis | Dimerization, functionalization | Avoids hazardous reagents, precise control of redox potential |
Advanced Computational Modeling for Predicting Complex Reactivity and Material Properties
Theoretical and computational chemistry are indispensable tools for modern chemical research. In-depth computational studies on this compound can provide profound insights into its behavior and guide experimental design.
Using methods like Density Functional Theory (DFT), researchers can predict reaction mechanisms, transition state energies, and product distributions for various transformations. This predictive power can accelerate the discovery of new reactions and optimize conditions for known ones. Furthermore, computational modeling can be used to predict the properties of materials derived from this compound, such as the electronic bandgap, mechanical strength, and thermal stability of polymers, aiding in the rational design of new advanced materials.
Interdisciplinary Research with Fields such as Advanced Materials Science and Catalysis beyond Polymerization
The unique combination of functional groups in this compound makes it a versatile platform for interdisciplinary research.
Advanced Materials Science: The presence of the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy (hydrophobicity) to polymers. smolecule.com Its use as a monomer or co-monomer in polymerization reactions could lead to the development of specialty polymers for applications in coatings, membranes, or advanced composites.
Catalysis beyond Polymerization: While the propene group is an obvious handle for polymerization, the molecule could also serve other roles in catalysis. It could be explored as a substrate in novel catalytic cycles or, after suitable modification, act as a ligand for transition metal catalysts. The electronic properties conferred by the trifluoromethyl group could tune the reactivity of the metal center, leading to new catalytic activities and selectivities in reactions such as cross-coupling, metathesis, or asymmetric hydrogenation.
Q & A
Q. Advanced: How do solvent polarity and catalyst choice influence regioselectivity in its synthesis?
Answer: Polar aprotic solvents (e.g., DMF) enhance enolate formation, favoring α,β-unsaturated ketone formation. Transition-metal catalysts (e.g., Pd) may stabilize intermediates in cross-coupling variations. For trifluoromethyl-containing substrates, fluorinated solvents can improve solubility and reaction efficiency. Kinetic studies using NMR or HPLC are recommended to track intermediate selectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identifies substituent positions and confirms double-bond geometry.
- FT-IR : Detects carbonyl (C=O) and C-F stretches (1050–1250 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. Advanced: How can overlapping NMR signals from the trifluoromethyl and aromatic groups be resolved?
Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to decouple signals. Low-temperature NMR (-20°C) reduces rotational freedom, sharpening peaks. Computational modeling (DFT) predicts chemical shifts, aiding assignment .
Basic: What are the dominant reactivity patterns of this compound?
Answer:
- Electrophilic Addition : The propene double bond undergoes halogenation (e.g., bromination) or hydrohalogenation.
- Substitution : The methyl group may participate in radical or nucleophilic substitutions under specific conditions .
Q. Advanced: How does the electron-withdrawing trifluoromethyl group influence reaction mechanisms?
Answer: The -CF3 group deactivates the phenyl ring via -I and -M effects , directing electrophilic attacks to the meta position. In addition, it stabilizes carbocation intermediates in polar reactions, altering regioselectivity. Kinetic isotope effect (KIE) studies or Hammett plots can quantify electronic impacts .
Basic: How to design experiments to evaluate its biological activity?
Answer:
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates.
- Cytotoxicity studies : Use cell lines (e.g., HeLa) with MTT assays, controlling for solvent effects .
Q. Advanced: How to address discrepancies in reported bioactivity data?
Answer: Conduct metabolic stability tests (e.g., liver microsome assays) to assess degradation. Use isothermal titration calorimetry (ITC) to measure binding constants, resolving conflicts from indirect assays. Compare results with structurally similar compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to isolate substituent effects .
Basic: What intermediates are critical in its synthesis?
Answer:
- Enolate intermediates : Formed during condensation steps.
- α,β-Unsaturated ketones : Key precursors to the propene backbone .
Q. Advanced: How to study the mechanism of key synthetic steps?
Answer: Use isotopic labeling (e.g., deuterated acetone) to track proton transfer in condensation. DFT calculations model transition states, while stopped-flow IR monitors enolate formation kinetics. Compare with analogs (e.g., 2-Bromo-3-(3,5-dichlorophenyl)-1-propene) to generalize reactivity trends .
Basic: How to assess its stability under varying conditions?
Answer:
- Thermal stability : TGA/DSC analysis under inert/oxidizing atmospheres.
- Photostability : Expose to UV-Vis light and monitor degradation via HPLC .
Q. Advanced: What causes contradictory stability reports in literature?
Answer: Differences in impurity profiles (e.g., trace metals) accelerate degradation. Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products. Cross-reference with fluorinated analogs (e.g., 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde) to isolate substituent-driven instability .
Basic: What computational tools predict its physicochemical properties?
Answer:
- DFT calculations (e.g., Gaussian): Estimate dipole moments, HOMO-LUMO gaps, and electrostatic potentials.
- QSAR models : Relate structure to logP or solubility using descriptors like molar refractivity .
Q. Advanced: How to validate computational predictions experimentally?
Answer: Compare DFT-derived NMR shifts with experimental data. Use molecular dynamics (MD) simulations to study solvent interactions, validated by neutron scattering. For solubility, conduct phase-diagram studies in mixed solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
